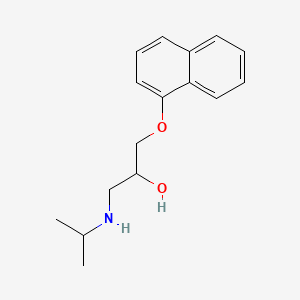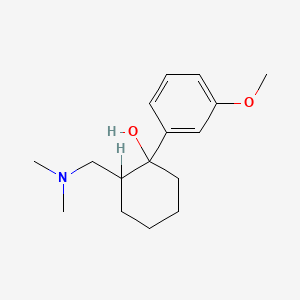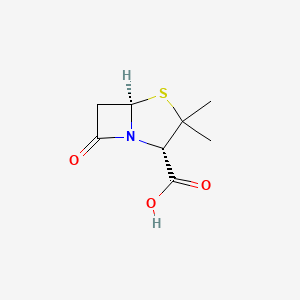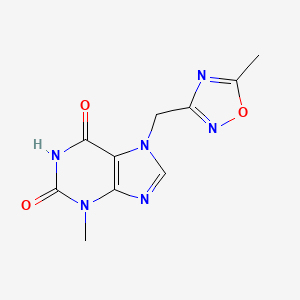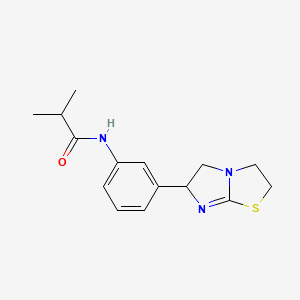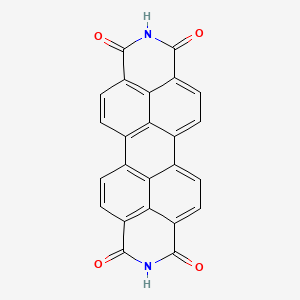
3,4,9,10-Perylentetracarbonsäurediimid
Übersicht
Beschreibung
3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI) is a novel organic semiconductor material with potential to revolutionize the field of optoelectronic devices. PTCDI is an aromatic hydrocarbon composed of four fused benzene rings and four carboxylic acid groups. It is a unique semiconductor material due to its unique electronic properties and high carrier mobility. PTCDI has been studied extensively in recent years for its potential application in various optoelectronic devices such as light-emitting diodes (LEDs), photovoltaic cells, and photodetectors. PTCDI has also been studied for its potential use in organic field effect transistors (OFETs).
Wissenschaftliche Forschungsanwendungen
Lithium-Ionen-Batterien
Perylimid: wurde bei der Entwicklung neuartiger organischer Elektrodenmaterialien für Lithium-Ionen-Batterien eingesetzt. Eine Studie zeigte, dass Ni–Co–Mn, komplexiert mit Perylimid, vielversprechende elektrochemische Eigenschaften aufweist . Die Komplexierung mit Metallionen reduzierte die Löslichkeit der aktiven Einheiten im Elektrolyten, und die Zugabe von Graphen verbesserte die Dispersion der aktiven Komponenten, was zu einer verbesserten leitfähigen Leistung führte.
Kaliumbatterien
Als Anodenmaterial für Kaliumbatterien (PIBs) zeigte Perylimid eine hohe durchschnittliche spezifische Kapazität und bemerkenswerte Ratenleistung . Die schnelle Kaliumionendiffusion und der niedrige Ladungsübertragungswiderstand tragen zu seiner Effizienz bei und machen ihn zu einer praktikablen Option für umweltfreundliche und kostengünstige PIBs.
Organische Halbleiter
Perylimid: wird als wichtiger organischer Halbleiter anerkannt. Seine Eigenschaften ermöglichen seinen Einsatz in verschiedenen elektronischen Anwendungen aufgrund seiner stabilen und einstellbaren elektronischen Eigenschaften. Dies macht ihn für den Einsatz in Transistoren und anderen Halbleiterbauelementen geeignet .
Optoelektronische Bauelemente
Die Fähigkeit der Verbindung, als lichternteendes Material zu fungieren, macht sie im Bereich der Optoelektronik wertvollPerylimid kann bei der Entwicklung von Solarzellen und anderen Geräten verwendet werden, die Licht in Elektrizität oder umgekehrt umwandeln .
Laserfarbstoffe
Perylimid: dient als einstellbarer Laserfarbstoff. Seine Struktur ermöglicht die Absorption und Emission von Licht bei bestimmten Wellenlängen, was für die Erzeugung von Lasern mit variablen Eigenschaften für verschiedene Anwendungen entscheidend ist .
Molekulare Schalter
In der molekularen Elektronik wird Perylimid verwendet, um molekulare Schalter zu erzeugen. Diese Schalter können ihren Leitungszustand als Reaktion auf äußere Reize ändern, was den Weg für die Entwicklung von elektronischen Bauelementen im molekularen Maßstab ebnet .
Wirkmechanismus
Target of Action
3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI), also known as Perylimid, is an organic heteropolycyclic compound . It is primarily used in biological dyes and indicators . One of the primary targets of PTCDI is DNA. Specifically, planar perylene- and naphthalene-based diimide linkers can be employed to tether the Watson-Crick and the Hoogsteen strands of a DNA triplex . This allows for the formation of conjugates capable of targeting single-stranded nucleic acids .
Mode of Action
PTCDI molecules self-assemble into a new two-dimensional structure after annealing . Scanning tunneling microscopy reveals strong localized inter-molecular electronic coupling at room temperature when molecules are arranged in a side-by-side packing . This interaction with its targets results in changes at the molecular level, affecting the properties of the material.
Biochemical Pathways
PTCDI exhibits both glucose oxidase (GOx)-like and catalase (CAT)-like activities . This dual enzymatic activity can be attributed to PTCDI’s highly conjugated structure and high electron mobility . The enzymatic activity is also related to the degree of aggregation of PTCDI .
Pharmacokinetics
It is known that ptcdi is a solid compound with a purple to reddish-brown color . It is stable under room temperature conditions in the continental US . For storage, it is recommended to keep it at 4°C and protect it from light .
Result of Action
The result of PTCDI’s action is the modulation of light emission, carrier recombination, or charge separation in organic films . These processes may preferentially occur at “hotspots” in organic films . Therefore, the site-specific properties of PTCDI are important to study .
Action Environment
PTCDI is highly resistant to heat, light, and changes in environmental conditions . This makes it an ideal compound for use in various applications, including as a tunable laser dye, light-harvesting material, transistor, molecular switch, solar cell, and optoelectronic device .
Zukünftige Richtungen
New applications for PTCDI derivatives have emerged in areas including organic photovoltaic devices and field-effect transistors . PTCDI has also been proposed as a negative electrode active material in rechargeable aqueous metal||I2 electrochemical energy storage systems . More details about its future directions can be found in the referenced papers .
Biochemische Analyse
Biochemical Properties
3,4,9,10-Perylenetetracarboxylic Diimide plays a significant role in biochemical reactions, particularly in the context of its interactions with nucleic acids. It can form stable complexes with DNA, targeting single-stranded nucleic acids and facilitating the formation of hairpin triplexes . This interaction is crucial for its application in molecular biology and genetic research. Additionally, it has been reported to interact with various enzymes and proteins, influencing their activity and stability .
Cellular Effects
The effects of 3,4,9,10-Perylenetetracarboxylic Diimide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DNA can lead to changes in gene expression, impacting cellular functions . Moreover, it has been used in studies to understand its effects on different cell types, including its potential to induce apoptosis or alter cell cycle progression .
Molecular Mechanism
At the molecular level, 3,4,9,10-Perylenetetracarboxylic Diimide exerts its effects through various mechanisms. It binds to nucleic acids, forming stable complexes that can inhibit or activate specific genes . Additionally, it can interact with enzymes, either inhibiting or activating them, which in turn affects cellular metabolism and other biochemical pathways . These interactions are crucial for its application in research and therapeutic contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,9,10-Perylenetetracarboxylic Diimide have been studied over time to understand its stability and long-term impact on cellular functions. It has been found to be relatively stable, with minimal degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool in biochemical research .
Dosage Effects in Animal Models
The effects of 3,4,9,10-Perylenetetracarboxylic Diimide vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and altered cellular functions . These studies are crucial for determining the safe and effective dosage ranges for its application in research and potential therapeutic uses .
Metabolic Pathways
3,4,9,10-Perylenetetracarboxylic Diimide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability . It has been shown to affect metabolic flux and metabolite levels, which are essential for understanding its role in cellular metabolism . These interactions are critical for its application in metabolic studies and drug development.
Transport and Distribution
The transport and distribution of 3,4,9,10-Perylenetetracarboxylic Diimide within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence its localization and accumulation, which are crucial for its effectiveness in various applications . Understanding these mechanisms is essential for optimizing its use in research and therapeutic contexts.
Subcellular Localization
3,4,9,10-Perylenetetracarboxylic Diimide is localized in specific subcellular compartments, which affects its activity and function . Targeting signals and post-translational modifications direct it to particular organelles, influencing its interactions with other biomolecules . This localization is vital for its role in cellular processes and its application in biochemical research.
Eigenschaften
IUPAC Name |
7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h1-8H,(H,25,27,28)(H,26,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOLVZJFMDVPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)NC7=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052555 | |
| Record name | Pigment Violet 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
81-33-4, 12236-71-4 | |
| Record name | Pigment Violet 29 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perylimid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perylimid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Violet 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perylene-3,4:9,10-tetracarboxydiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,9,10-PERYLENETETRACARBOXYLIC DIIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63NLI8842L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of PTCDI?
A1: PTCDI has the molecular formula C24H8N2O6 and a molecular weight of 440.38 g/mol.
Q2: What are the key spectroscopic features of PTCDI?
A2: PTCDI exhibits characteristic absorption and emission bands in the visible region. The exact positions of these bands depend on the specific derivative and its environment, but they typically fall between 400 and 600 nm. [, , ] For example, N,N'-diperfluorophenyl-3,4,9,10-perylenetetracarboxylic diimide (DFPP) displays unique aggregate structure in solid film compared to its nonfluorinated analogue, N,N'-diphenyl-3,4,9,10-perylenetetracarboxylic diimide (DPP) []. Additionally, PTCDI derivatives show strong fluorescence, which can be quenched upon interaction with other molecules or upon aggregation. [, , ]
Q3: How does the performance of PTCDI vary under different conditions?
A3: PTCDI derivatives demonstrate varying performance depending on factors like temperature, solvent, and the presence of other molecules. For instance, the solubility of PTCDI derivatives in different solvents can significantly impact their aggregation behavior and, consequently, their optical and electronic properties. [, , ] Temperature also plays a crucial role, influencing the morphology of PTCDI thin films during deposition, which directly affects charge transport properties and the performance of organic field-effect transistors (OFETs). [, , ]
Q4: What are the typical applications of PTCDI based on its properties?
A4: PTCDI is investigated for applications such as organic field-effect transistors (OFETs), [, ] organic solar cells, [, , ] and fluorescent sensors. [] The choice of specific PTCDI derivatives and their processing conditions are crucial for optimizing device performance in each application.
Q5: How does PTCDI interact with DNA, and what are the downstream effects?
A5: Certain PTCDI derivatives, like N,N'-bis[2-(1-piperidino)ethyl]-3,4,9,10-perylenetetracarboxylic diimide (PIPER), exhibit a strong interaction with G-quadruplex DNA structures. [] This interaction stabilizes the G-quadruplex and prevents its unwinding by helicases like Sgs1. [] This stabilization can disrupt critical cellular processes like DNA replication, transcription, and telomere maintenance, potentially leading to anti-cancer effects.
Q6: Can PTCDI be used in sensing applications?
A6: Yes, PTCDI's fluorescence properties make it suitable for sensing applications. For example, N,N-bis[aspartic potassium salt]-3,4,9,10-perylenetetracarboxylic diimide (APBI-K) self-assembled nanorods can act as a dual fluorometric and colorimetric sensor for sulfide detection, showing potential in monitoring meat spoilage. [] Similarly, PTCDI microfibers have been explored as fluorescent sensing platforms for DNA detection, demonstrating high sensitivity and selectivity. []
Q7: How is PTCDI used in energy storage devices?
A7: PTCDI is being explored as an electrode material in battery technologies. For example, it shows promise as an anode material for aqueous sodium-ion batteries (ASIBs) due to its ability to store sodium ions. [, , ] Additionally, PTCDI has been investigated for use in aqueous calcium-ion batteries (ACIBs) exhibiting excellent long-term cycling performance and high capacity retention. []
Q8: How is computational chemistry used to study PTCDI?
A8: Computational methods like Density Functional Theory (DFT) are employed to understand the electronic structure of PTCDI and its derivatives. [, ] These calculations provide insights into the energy levels of molecular orbitals, the nature of intermolecular interactions, and charge transport properties. [] For example, DFT calculations help elucidate the calcium storage mechanism, activation process, and diffusion pathways of PTCDI in ACIBs. []
Q9: Are there any structure-activity relationship (SAR) studies on PTCDI?
A9: While specific quantitative SAR models might be limited, research indicates that modifications to the PTCDI structure impact its properties and activities. For instance, adding substituents to the perylene core or the imide nitrogen atoms can alter solubility, electron affinity, and aggregation behavior. [, ] These changes affect performance in applications like OFETs and organic solar cells.
Q10: What are some future research directions for PTCDI?
A10: Future research on PTCDI can explore:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



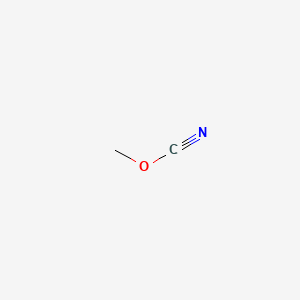
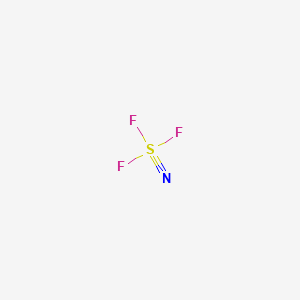
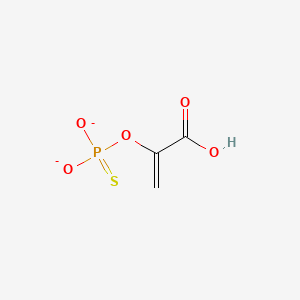
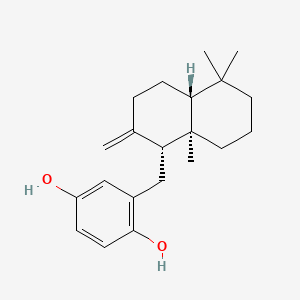
![4-Sulfanylidene-1,6,7,8,9,10-hexahydropyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile](/img/structure/B1214880.png)
![4-[[(Cyclohexylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1214881.png)
![2-[(4-Amino-4-carboxybutanoyl)amino]adamantane-2-carboxylic acid](/img/structure/B1214882.png)
